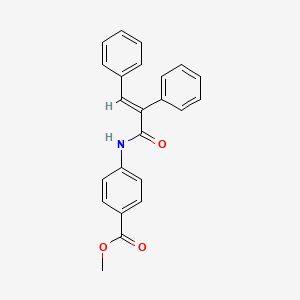

![molecular formula C16H12BrN3O2 B3585206 methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate](/img/structure/B3585206.png)

methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate

Übersicht

Beschreibung

“Methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate” is a chemical compound with the linear formula C18H14BrN3O4 . It is related to the quinazolinone family of compounds, which are known to be “privileged” pharmacophores for anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-2-methyl-quinazolin-4(3H)-ones, has been achieved via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . For the synthesis of various arylamides, a novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a quinazolinyl group, a bromine atom, and a methyl benzoate group . The compound has a molecular weight of 416.234 .Chemical Reactions Analysis

In related compounds, the 3-amino group has been found to be functional, allowing for the thermal derivation of representative acetamides . In addition, the 6-bromo-substituted compound was found to be photo-active under UVB irradiation .Wirkmechanismus

While the exact mechanism of action for “methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate” is not specified in the retrieved papers, related 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB and UVA irradiation . Molecular docking studies were indicative of satisfactory binding to DNA and correlated to the presented photo-activity .

Safety and Hazards

The safety and hazards associated with “methyl 3-[(6-bromo-4-quinazolinyl)amino]benzoate” are not specified in the retrieved papers. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Zukünftige Richtungen

Quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities . The present study gives information on turning “on” and “off” photosensitization on various derivatives which are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized . This suggests potential future directions in the development of new drugs based on the quinazolinone structure.

Eigenschaften

IUPAC Name |

methyl 3-[(6-bromoquinazolin-4-yl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c1-22-16(21)10-3-2-4-12(7-10)20-15-13-8-11(17)5-6-14(13)18-9-19-15/h2-9H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKKVPQBCVXQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chloro-2,5-dioxo-1-phenylpyrrol-3-yl)amino]benzenesulfonamide](/img/structure/B3585124.png)

![2-CHLORO-3-[2-(4-METHYLPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3585145.png)

![7-[2-(NAPHTHALEN-2-YL)-2-OXOETHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3585152.png)

![1-[(3-methoxybenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3585156.png)

![8-methoxy-3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B3585157.png)

![8-methoxy-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3585161.png)

![7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-8-METHYL-4-PROPYL-2H-CHROMEN-2-ONE](/img/structure/B3585166.png)

![4-[(4-BROMOBENZENESULFONAMIDO)METHYL]CYCLOHEXANE-1-CARBOXYLIC ACID](/img/structure/B3585169.png)

![methyl 4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzoate](/img/structure/B3585173.png)

![Methyl 4-[(6-bromoquinazolin-4-yl)amino]benzoate](/img/structure/B3585208.png)

![3-[[2-(4-Methylphenyl)quinazolin-4-yl]amino]benzoic acid](/img/structure/B3585211.png)

![3-ethyl 6-methyl 4-{[4-(dimethylamino)phenyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B3585216.png)

![3-ethyl 6-methyl 4-[(4-fluorophenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B3585222.png)